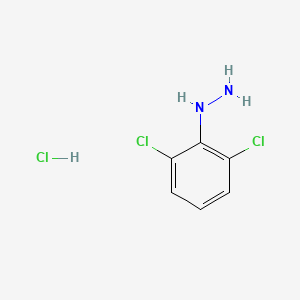

2,6-Dichlorophenylhydrazine hydrochloride

Beschreibung

Significance in Organic Synthesis and Pharmaceutical Chemistry Research

The primary significance of 2,6-dichlorophenylhydrazine hydrochloride in organic synthesis lies in its utility as a versatile reagent for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. Two of the most prominent applications are the Fischer indole (B1671886) synthesis and the Knorr pyrazole (B372694) synthesis.

In the Fischer indole synthesis , this compound reacts with aldehydes or ketones under acidic conditions to form substituted indoles. The presence of the dichloro-substituents on the phenyl ring can influence the regioselectivity of the cyclization process and the properties of the resulting indole derivatives. Indoles are a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds.

Another key application is in the synthesis of pyrazoles . Pyrazoles are five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. This compound can be condensed with 1,3-dicarbonyl compounds or their equivalents to yield 1-(2,6-dichlorophenyl)-substituted pyrazoles. For instance, it has been used in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester .

In pharmaceutical chemistry, the 2,6-dichlorophenyl moiety is a key structural feature in a number of biologically active molecules. This is due to the ability of the chlorine atoms to modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate with its biological target. A notable example is the discovery of a potent and orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo wikipedia.orgbiosynth.comtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which has demonstrated anti-tumor activity in preclinical assays nih.gov. The 2,6-dichlorophenyl group in this molecule plays a crucial role in its inhibitory activity.

Historical Context of Hydrazine (B178648) Derivative Investigations

The investigation of hydrazine derivatives has a rich history dating back to the 19th century. The parent compound, hydrazine, was first isolated by the Dutch chemist Lobry de Bruyn in 1895. However, the first hydrazine derivative to be characterized was phenylhydrazine (B124118), which was discovered by the renowned German chemist Hermann Emil Fischer in 1875 wikipedia.org. Fischer's pioneering work with phenylhydrazine was instrumental in his studies on the structure of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902. He demonstrated that phenylhydrazine could react with sugars to form crystalline derivatives called osazones, which allowed for their separation and characterization wikipedia.org.

This seminal discovery opened the door to the vast field of hydrazine chemistry. Shortly after, in 1883, Fischer reported the celebrated Fischer indole synthesis , a reaction that utilizes phenylhydrazines and carbonyl compounds to synthesize indoles. This reaction remains one of the most important methods for indole synthesis to this day.

The introduction of halogen substituents onto the phenyl ring of phenylhydrazine provided chemists with a tool to fine-tune the reactivity and properties of these derivatives. The development of synthetic methods to produce various halogenated phenylhydrazines, including dichlorophenylhydrazine isomers, expanded the scope of their applications in organic synthesis and medicinal chemistry.

Scope and Research Trajectories of Dichlorophenylhydrazine Hydrochlorides

The research trajectory for dichlorophenylhydrazine hydrochlorides, including the 2,6-isomer, is closely tied to the broader trends in drug discovery and materials science. The increasing recognition of the importance of halogenation in modulating the pharmacological properties of drug candidates has fueled interest in halogenated building blocks like this compound.

Current and future research is likely to focus on several key areas:

Development of Novel Bioactive Compounds: The 2,6-dichlorophenyl scaffold will continue to be explored for the synthesis of new inhibitors of various enzymes, such as kinases, and as a core component of compounds targeting other biological pathways implicated in diseases like cancer, inflammation, and infectious diseases. The synthesis of novel pyrimidine (B1678525) and triazine derivatives with potential antitumor activity is an example of this trend nih.gov.

Green and Efficient Synthetic Methodologies: There is a growing emphasis on developing more sustainable and efficient synthetic routes to dichlorophenylhydrazine hydrochlorides and their derivatives. This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact.

Exploration of New Reaction Pathways: While the Fischer indole and Knorr pyrazole syntheses are well-established, researchers are continuously exploring new reactions and applications for dichlorophenylhydrazine hydrochlorides. This includes their use in multicomponent reactions and in the synthesis of other heterocyclic systems beyond indoles and pyrazoles.

Materials Science Applications: The unique electronic properties conferred by the dichlorinated phenyl ring may lead to the investigation of derivatives of this compound in the field of materials science, for example, in the development of organic light-emitting diodes (OLEDs) or other functional materials.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2,6-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNIYLLTIOPFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50709-36-9 | |

| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50198764 | |

| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-83-0, 50709-36-9 | |

| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76195-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050709369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DICHLOROPHENYL)HYDRAZINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU64S4WET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dichlorophenylhydrazine Hydrochloride

Established Synthetic Pathways for Arylhydrazine Hydrochlorides

The synthesis of arylhydrazine hydrochlorides, including the 2,6-dichloro derivative, is a well-established process in organic chemistry, primarily proceeding through the transformation of corresponding anilines.

Routes from Dichloroanilines

The most prevalent and historically significant method for preparing 2,6-dichlorophenylhydrazine hydrochloride begins with 2,6-dichloroaniline (B118687). This multi-step process involves two core transformations: diazotization of the primary aromatic amine followed by the reduction of the resulting diazonium salt. thieme-connect.dechemicalbook.com

Diazotization: 2,6-dichloroaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). chemicalnote.comyoutube.com This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. chemicalnote.com

Reduction: The resulting 2,6-dichlorobenzenediazonium chloride is then reduced to form the target hydrazine (B178648). A variety of reducing agents can be employed for this step. The classical and widely used method involves reduction with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. thieme-connect.dewikipedia.org This method is known for its broad scope and good yields, particularly for ortho-substituted diazonium compounds. thieme-connect.de Alternative reducing agents include sodium sulfite (B76179) (Na₂SO₃) or sodium dithionite, which can be advantageous in certain contexts to avoid heavy metal contamination. wikipedia.orgacs.org

The final product, 2,6-dichlorophenylhydrazine, is typically isolated as its hydrochloride salt by precipitation from the acidic solution. thieme-connect.de

A general procedure using tin(II) chloride is outlined in the table below.

| Step | Reactants | Key Conditions | Product |

|---|---|---|---|

| 1. Diazotization | 2,6-Dichloroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | -5 to 5 °C | 2,6-Dichlorobenzenediazonium chloride (intermediate) |

| 2. Reduction | 2,6-Dichlorobenzenediazonium chloride, Tin(II) Chloride (SnCl₂) | Cold, concentrated HCl | This compound |

Precursor Chemistry and Intermediate Formations

The primary precursor for this synthesis is 2,6-dichloroaniline . The key to the entire process is the formation of the 2,6-dichlorobenzenediazonium salt as an intermediate.

The mechanism of diazotization begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated, and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). youtube.com The lone pair of electrons on the nitrogen atom of the 2,6-dichloroaniline then attacks the nitrosonium ion. youtube.com Following a series of proton transfers, a molecule of water is eliminated, leading to the formation of the relatively stable 2,6-dichlorobenzenediazonium cation, which has a triple bond between the two nitrogen atoms. youtube.comlibretexts.org

The reduction of this diazonium salt by a reagent like tin(II) chloride breaks the N-N triple bond and, after workup, adds hydrogen atoms across it to form the hydrazine moiety (-NH-NH₂). wikipedia.org The stability of arenediazonium salts is highly dependent on the counterion and temperature; they are often used immediately in the next step without isolation. google.comgoogle.com

Advanced Synthetic Modifications and Derivatization Strategies

The hydrazine functional group in 2,6-dichlorophenylhydrazine is a versatile handle for a wide range of synthetic modifications, allowing for the construction of more complex molecular architectures.

N-Alkylation and N-Substitution Studies

The nitrogen atoms of the hydrazine group are nucleophilic and can undergo alkylation or other substitution reactions. While direct alkylation can sometimes lead to mixtures of products (mono-, di-, tri-, and even tetra-substituted hydrazines), specific conditions can be employed to favor certain outcomes. organic-chemistry.org For instance, reductive alkylation with aldehydes or ketones in the presence of a reducing agent is a common method for preparing N-alkylated hydrazines. organic-chemistry.org

Cross-coupling reactions have also emerged as a powerful tool for N-arylation. Palladium-catalyzed reactions, for example, can couple arylhydrazines with aryl halides to form N,N'-diarylhydrazines, demonstrating the versatility of the hydrazine moiety as a nucleophilic partner in modern catalysis. nih.gov

Formation of Hydrazone Derivatives for Structural Elucidation

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.govnih.govresearchgate.net 2,6-Dichlorophenylhydrazine reacts readily with carbonyl compounds, typically under mild acidic catalysis, to yield the corresponding 2,6-dichlorophenylhydrazones. byjus.com

This reaction involves the nucleophilic attack of the terminal nitrogen (-NH₂) of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). byjus.com The resulting hydrazones are often stable, crystalline solids with sharp melting points, making them historically useful for the isolation, purification, and characterization of aldehydes and ketones. researchgate.net

| Reactant 1 | Reactant 2 (Carbonyl) | Product Type |

|---|---|---|

| 2,6-Dichlorophenylhydrazine | Aldehyde (R-CHO) | Aldehyde 2,6-Dichlorophenylhydrazone |

| 2,6-Dichlorophenylhydrazine | Ketone (R-CO-R') | Ketone 2,6-Dichlorophenylhydrazone |

Cyclization Reactions Utilizing the Hydrazine Moiety

The hydrazine moiety is a key component in various cyclization reactions to form heterocyclic compounds. The most prominent of these is the Fischer indole (B1671886) synthesis . byjus.comwikipedia.org This reaction involves heating an arylhydrazine (like 2,6-dichlorophenylhydrazine) and an aldehyde or ketone in the presence of an acid catalyst. nih.govsharif.edu

The process begins with the formation of the arylhydrazone, which then isomerizes to its enamine tautomer. wikipedia.org Under acidic conditions, this intermediate undergoes a acs.orgacs.org-sigmatropic rearrangement, which is the key bond-forming step. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) lead to the formation of the indole ring system. byjus.comyoutube.com Using 2,6-dichlorophenylhydrazine in this synthesis would lead to the formation of indoles substituted with chlorine atoms at the 7-position of the indole ring. The reaction is a powerful method for creating substituted indoles, which are important structural motifs in many biologically active compounds. nih.govyoutube.com

Other cyclization reactions are also possible. For example, reacting arylhydrazines with β-dicarbonyl compounds can lead to the formation of pyrazoles, another important class of five-membered heterocyclic compounds.

Reaction Mechanism Elucidation Studies

The reactivity of this compound is central to several important organic reactions. Mechanistic studies have provided deep insights into the pathways of these transformations, particularly in the synthesis of heterocyclic compounds and in modern catalytic systems.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for producing the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgtestbook.com this compound serves as a valuable substituted phenylhydrazine in this reaction. The process is typically catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. nih.govsharif.edu

The established mechanism, proposed by Robinson, involves several key steps: nih.gov

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. byjus.com

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer. wikipedia.org

cdnsciencepub.comcdnsciencepub.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, which breaks the N-N bond and forms a new C-C bond. wikipedia.orgnih.gov This step is often considered the rate-determining step. nih.gov

Cyclization and Elimination: The resulting di-imine intermediate rearomatizes, and the nucleophilic amine attacks the imine carbon to form a cyclic aminal. Subsequent elimination of ammonia under acidic catalysis leads to the formation of the stable, aromatic indole ring. wikipedia.org

The use of this compound has been particularly insightful for mechanistic studies. The chlorine substituents at the 2- and 6-positions of the phenyl ring sterically hinder the final aromatization step. This modification allows for the potential isolation or trapping of key intermediates, such as the dienone-imine, providing evidence for the proposed reaction pathway. cdnsciencepub.com

Table 1: Mechanistic Steps of the Fischer Indole Synthesis

| Step | Description | Key Intermediate |

| 1 | Condensation of 2,6-Dichlorophenylhydrazine with a carbonyl compound. | Phenylhydrazone |

| 2 | Isomerization of the hydrazone to its corresponding tautomer. | Ene-hydrazine (Enamine) |

| 3 | Acid-catalyzed cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. | Di-imine |

| 4 | Intramolecular cyclization followed by elimination of ammonia. | Aminal |

| 5 | Aromatization to form the final product. | Indole |

A significant variant is the Buchwald modification, which utilizes a palladium-catalyzed reaction to effect the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones. This method supports the intermediacy of hydrazones in the classical pathway and expands the scope of the reaction. wikipedia.org

The initial and fundamental reaction of this compound is its condensation with carbonyl compounds. This reaction is not only the first step of the Fischer indole synthesis but is also a general method for forming hydrazones. byjus.comyoutube.com The reaction proceeds via nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon.

The mechanism involves two main stages:

Hemiaminal Formation: The nitrogen atom of the hydrazine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. uchile.cl

Dehydration: This intermediate is typically unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the C=N double bond of the hydrazone. uchile.clresearchgate.net

The rate of this condensation reaction is pH-dependent. Acid catalysis facilitates the dehydration of the hemiaminal intermediate, which is often the rate-limiting step. uchile.clresearchgate.net The resulting 2,6-dichlorophenylhydrazones are often stable, crystalline solids that can be isolated before proceeding with further reactions like indolization. youtube.com

Table 2: Examples of Carbonyl Compounds Used in Condensation Reactions

| Carbonyl Compound Class | Example | Product Type |

| Aldehyde | Acetaldehyde | Aldehyde Hydrazone |

| Ketone | Acetone | Ketone Hydrazone |

| Cyclic Ketone | Cyclohexanone | Ketone Hydrazone |

| Diketone | 2,3-Butanedione | Bis-hydrazone |

Cross-Coupling Reactions Involving Arylhydrazines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While this compound is often a reactant in subsequent syntheses, its own formation can be achieved via cross-coupling. The Buchwald-Hartwig amination, for instance, allows for the Pd-catalyzed C-N coupling of hydrazine with aryl halides to form aryl hydrazines. nih.govnih.gov Mechanistic studies of this reaction show that it can proceed through two interconnected catalytic cycles involving arylpalladium(II) hydroxide (B78521) and arylpalladium(II) chloride resting states. nih.gov The rate-limiting step is often the deprotonation of a hydrazine-bound arylpalladium(II) complex to generate an arylpalladium(II) hydrazido species, which then undergoes rapid reductive elimination to yield the aryl hydrazine product. nih.govthieme-connect.de

Furthermore, arylhydrazines are utilized in palladium-catalyzed reactions that build upon the hydrazine moiety. As mentioned, the Buchwald modification of the Fischer indole synthesis involves the coupling of aryl halides with hydrazones. wikipedia.org Other cross-coupling reactions like Suzuki, Stille, and Sonogashira have been employed to create diverse molecular architectures, and substrates containing a hydrazine or hydrazone group can be incorporated into these synthetic strategies. scielo.brrsc.org

Table 3: Overview of Relevant Pd-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Relevance to Arylhydrazines |

| Buchwald-Hartwig Amination | Aryl Halide + Amine/Hydrazine | C-N | Synthesis of arylhydrazines. libretexts.orgnih.gov |

| Suzuki Coupling | Organoboron + Organohalide | C-C | Modification of aryl rings, potentially on a hydrazine-containing substrate. scielo.br |

| Stille Coupling | Organotin + Organohalide | C-C | Modification of complex molecules. libretexts.org |

| Buchwald's Fischer Indole Synthesis | Aryl Bromide + Hydrazone | C-C / C-N | A variant of the classical synthesis involving a Pd-catalyzed step. wikipedia.org |

Redox Chemistry of Hydrazine Derivatives

The hydrazine functional group possesses distinct redox properties. Hydrazine and its derivatives are well-known reducing agents. uchile.clresearchgate.net This reactivity is famously exploited in the Wolff-Kishner reduction, which converts aldehydes and ketones into alkanes. libretexts.org The reaction proceeds through the formation of a hydrazone intermediate from the carbonyl compound and hydrazine. Under harsh basic conditions and high temperatures, the hydrazone is converted to the corresponding alkane with the evolution of nitrogen gas. libretexts.org

The mechanism of the Wolff-Kishner reduction involves the following steps after hydrazone formation:

Deprotonation of the N-H bond by a strong base (e.g., KOH).

Protonation of the carbon atom.

A second deprotonation at the nitrogen, leading to the formation of a diimide anion.

Collapse of this intermediate, releasing stable dinitrogen gas (N₂) and forming a carbanion.

Protonation of the carbanion by the solvent to yield the final alkane product. libretexts.org

While hydrazine itself is a reducing agent, it can also be oxidized. For example, reaction with hydrogen peroxide can lead to oxidation products. uchile.cl The redox potential of hydrazine derivatives allows them to participate in various electron transfer processes. For instance, the compound 2,6-dichlorophenolindophenol, a quinone imine with structural similarities, is a well-characterized redox indicator that changes color upon reduction. mdpi.com This highlights the general capacity of such nitrogen-containing compounds to participate in redox cycling.

Advanced Spectroscopic and Structural Elucidation Studies on 2,6 Dichlorophenylhydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2,6-Dichlorophenylhydrazine hydrochloride, ¹H NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms.

In a ¹H NMR spectrum recorded at 400 MHz in DMSO-d₆, the compound exhibits distinct signals corresponding to the different protons in its structure. The protons on the hydrazine (B178648) moiety and the aromatic ring are clearly resolved, confirming the molecular framework. The observed chemical shifts provide evidence for the electronic effects of the chlorine substituents on the phenyl ring.

Interactive Table 1: ¹H NMR Chemical Shifts for this compound (Note: Data can be sorted by clicking on column headers.)

Furthermore, ¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Although specific data for the parent hydrochloride is not detailed here, analysis of derivatives like (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine reveals characteristic signals for the aromatic carbons, with their chemical shifts influenced by the positions of the chloro- and nitro-substituents. For this derivative, ¹³C NMR signals in DMSO-d₆ appear at δ values including 147.47, 137.80, 133.76, and others, confirming the complex aromatic system. nih.gov

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The spectrum is characterized by vibrations corresponding to N-H bonds of the hydrazine group, C-H bonds of the aromatic ring, C=C stretching within the ring, and C-Cl bonds. The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹ and are often sharper than the O-H bands found in alcohols. Aromatic C-H stretching appears at wavenumbers just above 3000 cm⁻¹. The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Ranges for Functional Groups in this compound (Note: Data can be sorted by clicking on column headers.)

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural composition of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of 2,6-Dichlorophenylhydrazine (the free base of the hydrochloride salt) confirms its molecular weight and reveals a characteristic isotopic pattern due to the presence of two chlorine atoms.

The molecular ion peak (M⁺) for the free base, C₆H₆Cl₂N₂, is observed at a mass-to-charge ratio (m/z) of 176. The presence of two chlorine atoms results in characteristic M+2 and M+4 peaks with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the molecular ion is energetically driven, leading to the formation of smaller, stable charged fragments. Key fragmentation pathways include the loss of chlorine radicals and the cleavage of the hydrazine moiety.

Interactive Table 3: Significant Fragments in the Mass Spectrum of 2,6-Dichlorophenylhydrazine (Note: Data can be sorted by clicking on column headers.)

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, a derivative, has been determined. researchgate.net In this structure, the molecule adopts an E configuration about the C=N bond. researchgate.net The 2,6-dichlorophenyl ring and the nitro-substituted benzene ring are not coplanar, exhibiting a dihedral angle of 26.25°. researchgate.net The crystal packing is stabilized by face-to-face π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net Additionally, the crystal structure is influenced by a network of C—H⋯O, N—H⋯O, and C—H⋯Cl hydrogen bonds, which link the molecules into layers. researchgate.net

Another derivative, 2-(2,6-dichlorophenylamino)-2-imidazoline, which contains the 2,6-dichlorophenylamino moiety, has also been analyzed. Its tetraphenylborate (B1193919) salt crystallizes in the P2₁/c space group, providing further examples of the structural arrangements adopted by molecules containing this substituted phenyl ring.

Interactive Table 4: Crystallographic Data for a Derivative, (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine (Note: Data can be sorted by clicking on column headers.)

Computational Chemistry and Theoretical Investigations of 2,6 Dichlorophenylhydrazine Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict the molecular geometry and electronic properties of compounds like 2,6-Dichlorophenylhydrazine hydrochloride.

DFT calculations would typically be employed to determine the most stable conformation of the 2,6-Dichlorophenylhydrazine moiety. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. For instance, in a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, crystallographic studies have provided precise measurements of bond lengths and the inclination between the dichlorophenyl ring and other parts of the molecule. Similar geometric parameters for this compound could be computationally derived.

Furthermore, DFT is utilized to calculate various electronic properties that provide insights into the molecule's behavior. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moments. The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Value |

| C-C bond length (aromatic) | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-N bond length | ~1.40 Å |

| N-N bond length | ~1.45 Å |

| C-N-N bond angle | ~118° |

| Dihedral angle (phenyl ring) | ~0° |

Note: The values in this table are illustrative and represent typical ranges for similar chemical structures. Actual values would be the result of specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Characterization

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, FMO analysis would reveal the localization of the HOMO and LUMO. The HOMO is likely to be concentrated on the hydrazine (B178648) moiety and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO would be distributed over the molecule, with potential contributions from the chlorine atoms.

The following table illustrates the kind of data that would be generated from an FMO analysis of this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes. The actual energies would be determined through quantum chemical calculations.

Global Chemical Reactivity Descriptors (GCRD) Assessment

The chemical potential (μ) of a molecule is a measure of the tendency of electrons to escape from the system. It is related to the negative of the electronegativity. Chemical hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.

These parameters are calculated using the following equations:

μ = (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

The electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilicity index is calculated as:

ω = μ2 / (2η)

The stability of the molecule is inversely related to its softness (σ), which is the reciprocal of hardness (σ = 1/η).

A representative table of GCRD values for this compound is provided below.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

| Softness (σ) | 0.38 |

Note: These values are calculated from the hypothetical HOMO and LUMO energies and serve as an example of the output of such an analysis.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry and materials science for designing new molecules with desired biological activities or physical properties. These studies aim to identify the key structural features of a molecule that are responsible for its activity or properties.

For this compound, SAR studies would involve synthesizing and testing a series of analogues with systematic variations in their chemical structure. For example, the position and nature of the substituents on the phenyl ring could be altered to investigate their effect on a specific biological target.

SPR modeling would correlate the structural features of this compound and its derivatives with their physicochemical properties, such as solubility, lipophilicity, and melting point. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are often employed to develop mathematical equations that relate the chemical structure to the observed activity or property.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the case of this compound, molecular docking simulations could be performed to investigate its potential interactions with various biological targets. For instance, phenylhydrazine (B124118) derivatives have been studied for their interactions with enzymes such as dihydrofolate reductase. A docking study would involve placing the this compound molecule into the active site of a target protein and calculating the binding energy. The results would provide insights into the binding pose, key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and an estimation of the binding affinity.

The following table provides a hypothetical summary of a molecular docking study of this compound with a generic protein target.

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.2 |

| Interacting Residues | Tyr101, Phe203, Arg304 |

| Types of Interactions | Hydrogen bond with Arg304, Pi-pi stacking with Phe203 |

Note: This table is a fictional representation of the results of a molecular docking simulation.

Biological and Pharmacological Research Applications of 2,6 Dichlorophenylhydrazine Hydrochloride Derivatives

Antimicrobial Activities and Mechanisms of Action

A notable area of research for derivatives of 2,6-dichlorophenylhydrazine hydrochloride is in the development of new antimicrobial agents. One specific study synthesized a series of novel quinazolin-4(3H)one derivatives incorporating the 2,6-dichlorophenylamino moiety and evaluated their in vitro antibacterial and antifungal activities. nih.gov

The synthesized pyrazolyl-quinazolin-4(3H)one derivatives were tested against Gram-positive bacteria. The specific activity and efficacy of these compounds against various strains were evaluated, demonstrating the potential of the 2,6-dichlorophenylhydrazine scaffold in developing new antibacterial agents. nih.gov

In the same study, the derivatives were also screened for their activity against Gram-negative bacterial strains. The research aimed to determine the spectrum of activity of these newly synthesized compounds, providing insights into their potential as broad-spectrum or specific antibacterial agents. nih.gov

The aforementioned study on pyrazolyl-quinazolin-4(3H)ones also included an in vitro evaluation of their antifungal activities. nih.gov This highlights the potential for developing antifungal drugs from this compound.

However, based on the available research, specific studies focusing on the anti-biofilm effects of derivatives of this compound have not been identified.

While the antimicrobial activity of these derivatives has been established, detailed mechanistic studies elucidating how they disrupt the metabolic pathways of the target organisms are not extensively available in the reviewed literature. General mechanisms for related hydrazone compounds often involve the inhibition of essential enzymes or disruption of cell wall synthesis. researchgate.net

Potential Anticancer Properties and Cell Proliferation Inhibition

The potential of hydrazine (B178648) derivatives as anticancer agents is a field of interest in medicinal chemistry. However, specific research on the anticancer properties and cell proliferation inhibition of derivatives synthesized directly from this compound is limited in the available literature.

Despite the general interest in hydrazone derivatives for cancer research, including studies on hepatocellular carcinoma cell lines like HepG2, researchgate.net specific investigations into the cytotoxic effects of derivatives of this compound on these cell lines are not documented in the accessible research. Therefore, no specific data on their efficacy or mechanism of action in HepG2 cells can be provided at this time.

Induction of Programmed Cell Death Pathways

Derivatives of 2,6-dichlorophenylhydrazine, particularly those incorporating hydrazone and other heterocyclic structures, have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. This research is crucial for the development of new chemotherapeutic agents.

Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms. For instance, certain 5,6-diaryl-1,2,4-triazine derivatives induce apoptosis by causing a decrease in the mitochondrial membrane potential. nih.gov This disruption of the mitochondria, a key organelle in the life and death of a cell, initiates a cascade of events leading to cell death. Mechanistic studies involving Western blot analysis have revealed that these compounds can upregulate the expression of pro-apoptotic proteins such as Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and DR4, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. nih.gov

Furthermore, flow cytometry analysis has demonstrated that treatment with certain hydrazine derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating. nih.gov Some platinum complexes incorporating methylbenzoylhydrazine have shown a potent ability to induce apoptosis in breast cancer cells, with total apoptosis rates significantly higher than those induced by the established chemotherapy drug cisplatin. mdpi.com For example, one such complex induced a total apoptosis rate of 31.6%. mdpi.com The pro-apoptotic effect is often dose-dependent, with higher concentrations of the compound leading to a greater percentage of apoptotic cells. nih.govmdpi.com

| Compound Class | Cell Line | Key Findings | Reference |

| 5,6-diaryl-1,2,4-triazine hybrid | MGC-803 (Gastric Cancer) | Induced apoptosis by decreasing mitochondrial membrane potential; arrested cell cycle at G2/M phase. | nih.gov |

| 4-Methylbenzoylhydrazine Pt(II) Complex | MCF-7 (Breast Cancer) | Induced a total apoptosis rate of 31.6% (14.81% early, 13.16% late); arrested cell cycle at G2 phase. | mdpi.com |

| (2,6-dimethylphenyl)arsonic acid | Nalm-6 (Leukemia) | Induced up to 90% apoptosis in drug-resistant cell lines at concentrations of 5 µM or higher. | mdpi.com |

Herbicidal and Agrochemical Research

Hydrazide and hydrazone derivatives, synthesized from precursors like 2,6-dichlorophenylhydrazine, are a focal point of agrochemical research due to their potential herbicidal properties. researchgate.netrhhz.net These compounds are designed to interfere with essential biological processes in plants, leading to growth inhibition or death.

A primary mechanism of action for these derivatives is the inhibition of photosynthetic electron transport (PET). mdpi.comnih.gov By disrupting the flow of electrons within photosystem II (PSII), these compounds effectively halt the plant's ability to produce energy through photosynthesis. The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the PET. Research has shown that the herbicidal efficacy of these derivatives can vary widely based on their specific chemical structures, with some exhibiting strong inhibitory effects while others have little to no activity. mdpi.comresearchgate.net For example, certain N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazide derivatives have been tested for their ability to inhibit PET in spinach chloroplasts, yielding a range of IC50 values. researchgate.net

| Compound | Biological Target | IC50 Value (µmol/dm³) | Reference |

| Hydrazide Derivative 2a | Spinach Chloroplasts (PET) | > 100 | researchgate.net |

| Hydrazonoyl Derivative 3e | Spinach Chloroplasts (PET) | 10.5 | researchgate.net |

| Hydrazonoyl Derivative 4f | Spinach Chloroplasts (PET) | 2.9 | researchgate.net |

| Diuron (Reference Herbicide) | Spinach Chloroplasts (PET) | 1.9 | researchgate.net |

Development of Selective Herbicides

A key goal in agrochemical research is the development of selective herbicides that can control weeds without harming the desired crops. Research into picolinic acid derivatives, a class of synthetic auxin herbicides, exemplifies this effort. nih.govnih.gov By modifying the core structure of picolinic acid, for example by introducing a substituted pyrazolyl group at the 6-position, researchers aim to create novel compounds with improved efficacy and selectivity. nih.gov

In these studies, potential herbicides are tested against a variety of broadleaf weeds and grass crops. For instance, a novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compound, V-8, demonstrated superior post-emergence herbicidal activity against broadleaf weeds compared to the commercial herbicide picloram (B1677784) at a dosage of 300 g/ha. nih.govnih.gov Crucially, further testing revealed that compound V-8 was safe for important crops like corn, wheat, and sorghum at this effective dosage, highlighting its potential as a selective herbicide. nih.gov This selectivity is vital for practical agricultural applications, allowing for weed control within cultivated fields. The picolinic acid family of herbicides, which includes compounds like clopyralid (B1669233) and aminopyralid, is known for its effectiveness against broadleaf weeds while leaving grasses largely unaffected. affinisep.comwikipedia.org

Antioxidant Activity Studies

Hydrazide-hydrazone derivatives have been a subject of interest for their antioxidant properties, which is their ability to neutralize harmful free radicals in the body. The antioxidant potential of these compounds is typically evaluated using a variety of in vitro chemical assays. pensoft.netresearchgate.net

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH or ABTS radical is measured spectrophotometrically by the decrease in absorbance of the colored radical solution. pensoft.netnih.gov The results are often expressed as an IC50 value, which is the concentration of the antioxidant compound required to scavenge 50% of the free radicals.

Research has shown that the antioxidant capacity of hydrazide-hydrazone derivatives can be significant. For example, a specific hydrazone derivative (Compound 2) demonstrated an IC50 value of 4.30 µM in the ABTS assay and 81.06 µM in the DPPH assay. shahucollegelatur.org.in Another study on a series of phenolic hydrazone/hydrazide derivatives found IC50 values for DPPH scavenging ranging from approximately 20 to 235 µg/mL. researchgate.net The antioxidant activity is highly dependent on the molecular structure, with the presence and position of certain functional groups, such as hydroxyl (-OH) groups, often enhancing the radical-scavenging capabilities. pensoft.net

| Compound Type | Assay | Activity (IC50) | Reference |

| Hydrazone Derivative | ABTS | 4.30 ± 0.21 µM | shahucollegelatur.org.in |

| Hydrazone Derivative | DPPH | 81.06 ± 0.72 µM | shahucollegelatur.org.in |

| Pyrrole-based Hydrazide-hydrazone | ABTS | > Trolox Standard at 31 µM | pensoft.net |

| Pyrrole-based Hydrazide-hydrazone | DPPH | 61.27% inhibition at 250 µM | pensoft.net |

Interaction with Biological Macromolecules and Cellular Processes

Hemoglobin Interactions and Ferrihemochrome Formation

Phenylhydrazine (B124118) and its derivatives are well-known for their hematotoxicity, which stems from their interaction with hemoglobin within red blood cells. researchgate.netnih.gov This reaction initiates a cascade of oxidative events that can lead to hemolytic anemia. jcu.czresearchgate.net

The process begins with the reaction between the arylhydrazine and oxyhemoglobin. This interaction leads to the oxidation of the ferrous iron (Fe²⁺) in the heme group to ferric iron (Fe³⁺), converting hemoglobin to methemoglobin. researchgate.net Concurrently, the phenylhydrazine itself is oxidized, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. nih.govresearchgate.net These highly reactive molecules inflict oxidative damage on the red blood cell, causing lipid peroxidation of the cell membrane and degradation of structural proteins. researchgate.net

A key step in the denaturation of hemoglobin is the formation of ferrihemochromes. nih.gov In this context, the oxidized arylhydrazine, likely in the form of an aryldiazene, acts as a strong-field ligand that binds to the ferric iron of the heme group. nih.gov This complex is known as an aryldiazene ferrihemochrome. The formation of this ferrihemochrome, a six-coordinate low-spin ferric heme complex, contributes to the instability of the hemoglobin molecule. nih.govcloudfront.net This instability ultimately leads to the precipitation of denatured hemoglobin within the red blood cells, forming characteristic inclusions known as Heinz bodies. researchgate.net The presence of these Heinz bodies marks the cells for premature destruction by the spleen. The ability of a substituted phenylhydrazine to cause hemolysis is correlated with its ability to form these ferrihemochromes. nih.gov The size and position of substituents on the aromatic ring, such as the two chlorine atoms in 2,6-dichlorophenylhydrazine, can influence the stability and reactivity of the resulting aryl-iron complexes and the severity of the induced anemia. nih.govnih.gov

Influence on Metabolic Pathways, including Oxidative Stress and Detoxification

The metabolic fate and cellular impact of 2,6-dichlorophenylhydrazine derivatives are complex, involving various enzymatic pathways and influencing cellular stress responses.

The metabolism of clonidine (B47849) is not yet fully understood, with less than 50% of the drug being metabolized in the liver into inactive forms. drugbank.com The primary metabolic pathway is the hydroxylation of the phenyl ring, a reaction catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5. drugbank.comnih.gov Another metabolic route involves the cleavage of the imidazolidine (B613845) ring. sci-hub.se

Research has shown that clonidine can ameliorate oxidative stress. nih.gov In studies with spontaneously hypertensive rats, treatment with clonidine led to a significant increase in the total antioxidant status. nih.gov It also reduced the levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation, and protein carbonyl content, an indicator of protein oxidation. nih.gov Further studies have indicated that clonidine possesses antioxidant properties that may help protect endothelial cells from injury by reducing the production of reactive oxygen species (ROS). mdpi.com

Guanabenz (B1672423) undergoes extensive first-pass metabolism in the liver, with less than 1% of the drug being excreted in its unchanged form. mdpi.com The primary metabolite is (E)-p-hydroxyguanabenz, which is inactive. mdpi.com

Guanabenz has been shown to interfere with the integrated stress response (ISR), a cellular pathway activated by stressors such as protein misfolding in the endoplasmic reticulum (ER). nih.govmdpi.com It achieves this by binding to a regulatory subunit of protein phosphatase 1 (PPP1R15A), which in turn inhibits the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). mdpi.com This action prolongs the phosphorylation of eIF2α, leading to a reduction in protein synthesis in stressed cells, which can protect them from the accumulation of misfolded proteins. nih.govmdpi.com

Table 1: Influence of this compound Derivatives on Metabolic and Stress Pathways

| Compound | Metabolic Pathway | Influence on Oxidative/Cellular Stress | Key Findings |

|---|

| Clonidine | - Hydroxylation of the phenyl ring (CYP2D6, CYP1A2, CYP3A4, CYP1A1, CYP3A5)

Binding to Proteins and Nucleic Acids

The interaction of this compound derivatives with proteins is a key aspect of their pharmacological activity. Their binding to nucleic acids, however, is less characterized.

Clonidine exhibits a relatively low level of protein binding, with 20-40% of the drug in plasma being bound to proteins, primarily albumin. drugbank.comderangedphysiology.com The primary protein target of clonidine is the α2-adrenergic receptor, for which it acts as an agonist. wikipedia.orgnih.gov This interaction leads to a decrease in sympathetic outflow from the central nervous system. wikipedia.org Clonidine also demonstrates agonist activity at imidazoline-1 (I1) receptors in the brain, which is thought to contribute to its antihypertensive effects. wikipedia.org

Guanabenz is highly bound to plasma proteins, with a binding percentage of approximately 90%. drugbank.comnih.gov Similar to clonidine, guanabenz is an agonist of the α2-adrenergic receptor, which is central to its mechanism of action. nih.govwikipedia.org Additionally, as mentioned previously, guanabenz binds to the regulatory subunit of protein phosphatase 1 (PPP1R15A), which is a key interaction in its modulation of the integrated stress response. mdpi.com

Regarding nucleic acid binding , there is limited direct evidence from the reviewed literature to suggest significant interaction of clonidine or guanabenz with DNA or RNA. While some studies on different classes of hydrazine derivatives have explored their potential to interact with and damage DNA, specific research on the nucleic acid binding properties of 2,6-dichlorophenylhydrazine derivatives like clonidine and guanabenz is not extensively documented. One study noted that in a yeast-based assay, guanabenz did not show activity that would indicate the induction of repairable DNA damage. drugs.com

Table 2: Binding Characteristics of this compound Derivatives

| Compound | Protein Binding | Primary Protein Targets | Nucleic Acid Binding |

|---|

| Clonidine | 20-40% (mainly to albumin) drugbank.comderangedphysiology.com | - α2-adrenergic receptor (agonist) wikipedia.orgnih.gov

Applications As Chemical Intermediates in Advanced Synthesis

Precursor in Pharmaceutical Compound Synthesis

In the realm of medicinal chemistry, 2,6-Dichlorophenylhydrazine hydrochloride is a key starting material for synthesizing compounds with significant therapeutic potential. Its ability to participate in cyclization and condensation reactions is fundamental to the creation of various heterocyclic systems that form the core of many modern drugs.

Synthesis of Heterocyclic Scaffolds (e.g., Pyrazoles, Indoles, Triazoles)

The construction of heterocyclic rings is a cornerstone of pharmaceutical development, and this compound is instrumental in the synthesis of several important scaffolds.

Pyrazoles: This compound is a classic reagent in the Knorr pyrazole (B372694) synthesis and related reactions. It reacts with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazole rings. The reaction involves the condensation of the hydrazine (B178648) with the dicarbonyl compound, followed by cyclization and dehydration. The resulting 1-(2,6-dichlorophenyl)pyrazole core is a privileged scaffold in medicinal chemistry. For instance, this compound has been specifically used in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives. sigmaaldrich.com Substituted pyrazoles are recognized as important synthetic targets within the pharmaceutical industry. beilstein-journals.org

Indoles: The Fischer indole (B1671886) synthesis is a powerful and widely used method for creating indole rings, which are central to numerous pharmaceuticals. This reaction utilizes a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.com While the reaction can be catalyzed by various Brønsted or Lewis acids, the core transformation involves the formation of a phenylhydrazone intermediate which then rearranges and cyclizes to form the indole nucleus. mdpi.comncats.io The use of substituted phenylhydrazines, such as 2,6-Dichlorophenylhydrazine, allows for the synthesis of specifically functionalized indoles.

Triazoles: Hydrazine hydrochlorides are valuable precursors in the synthesis of 1,2,4-triazoles. In one common pathway, amidine reagents can be reacted with various hydrazine hydrochloride salts under mild conditions to efficiently generate 1,5-disubstituted-1,2,4-triazole compounds. smart-chem.de This highlights the utility of the hydrazine hydrochloride functional group in constructing this particular heterocyclic system. smart-chem.dethermofisher.com

Table 1: Synthesis of Heterocyclic Scaffolds

| Heterocyclic Scaffold | General Synthetic Method | Role of this compound |

|---|---|---|

| Pyrazoles | Knorr Pyrazole Synthesis | Reacts with a 1,3-dicarbonyl compound to form the N-substituted pyrazole ring. |

| Indoles | Fischer Indole Synthesis | Acts as the phenylhydrazine component, reacting with a ketone or aldehyde to form the indole core. |

| Triazoles | Reaction with Amidine Reagents | Serves as the hydrazine source for the construction of the 1,2,4-triazole (B32235) ring. |

Development of Anti-Diabetic Agents

Research into novel treatments for diabetes mellitus has identified hydrazine-containing compounds as a promising area of investigation. Thiazole (B1198619) derivatives incorporating a hydrazine moiety have been synthesized and evaluated for their potential as antidiabetic agents. nih.gov These compounds have shown inhibitory activity against key enzymes involved in diabetic complications, such as aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). nih.gov The synthesis of such derivatives often involves the reaction of a hydrazine with a thiazole precursor. The structural framework of this compound makes it a candidate for incorporation into such molecules, where the dichlorinated phenyl ring can be used to modulate the compound's lipophilicity and binding interactions with target enzymes. nih.gov

Exploration of Anti-Tubercular and Anti-Malarial Agents

The hydrazine and hydrazone functionalities are critical components in the development of antimicrobial agents, particularly those targeting tuberculosis and malaria.

Anti-Tubercular Agents: Hydrazide-hydrazone derivatives are a well-established class of compounds with significant antitubercular properties. nanobioletters.com Research has demonstrated that compounds derived from 2,6-Dichlorophenylhydrazine possess potent activity against Mycobacterium tuberculosis. Specifically, the derivative 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide showed the highest inhibitory activity among a series of tested compounds against the H37Rv strain of M. tuberculosis. ukm.my This finding underscores the importance of the 2,6-dichlorophenyl moiety in the design of new and effective anti-tubercular agents.

Anti-Malarial Agents: The search for new anti-malarial drugs has led to the investigation of various heterocyclic compounds derived from hydrazines. google.com Thiazole hydrazine derivatives have been synthesized and screened for activity against Plasmodium falciparum, showing moderate to good results. Similarly, pyrazoline derivatives, which can be synthesized from phenylhydrazines, have also been studied as potential anti-malarial agents. These studies indicate that the core structure provided by this compound is a relevant starting point for developing novel compounds aimed at combating malaria. google.com

Table 2: Research Findings in Anti-Infective Agent Development

| Therapeutic Area | Derivative Class | Key Research Finding |

|---|---|---|

| Anti-Tubercular | Hydrazide-Hydrazones | A derivative, 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, exhibited high inhibitory activity against Mycobacterium tuberculosis H37Rv. ukm.my |

| Anti-Malarial | Thiazole Hydrazines | Synthesized compounds showed moderate to good activity against Plasmodium falciparum. |

| Anti-Malarial | Pyrazolines | N-phenyl pyrazoline derivatives have demonstrated significant in vitro antimalarial activity. |

Intermediates in Agrochemical Development

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical sector. Phenylhydrazine compounds that possess chlorine atoms on the phenyl nucleus are utilized as starting materials for the production of herbicides and insecticides.

Fungicide Formulations

The development of novel fungicides often relies on heterocyclic chemistry, where scaffolds such as pyrazoles play a significant role. The synthesis of pyrazole-based fungicides can utilize chlorophenylhydrazine intermediates. The structural features of these compounds are designed to interact with specific biological targets in fungi, disrupting their growth and proliferation. The use of this compound allows for the introduction of a stable, lipophilic dichlorophenyl group onto the pyrazole core, a common strategy for enhancing the efficacy and spectrum of activity of fungicidal compounds.

Pesticide Development

The synthesis of certain pesticides, including herbicides and insecticides, explicitly uses chlorophenylhydrazine compounds as intermediates. Patented processes describe the production of these agrochemicals from phenylhydrazine precursors. Synthetic methods for producing chlorophenylhydrazine compounds are particularly effective for introducing chlorine atoms at the 2- and 6-positions of the phenyl ring, highlighting the industrial relevance of this compound in this manufacturing sector.

Synthesis of Dyes and Colorants

This compound serves as a precursor in the synthesis of certain azo dyes. The fundamental reaction involves diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich substrate. In this context, the hydrazine moiety can be transformed into a diazonium salt under specific conditions, or it can be used to synthesize heterocyclic systems that are later incorporated into dye structures.

The general process for creating azo dyes involves two main steps:

Diazotization: An aromatic primary amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative.

While specific examples detailing the use of this compound in large-scale commercial dyes are not extensively documented in publicly available literature, its chemical structure is amenable to the synthesis of azo compounds with chlorinated phenyl rings. The presence of chlorine atoms on the phenyl ring can influence the final properties of the dye, such as its color, lightfastness, and resistance to chemical degradation.

The synthesis of a hypothetical azo dye using 2,6-Dichlorophenylhydrazine as a starting material would first involve the conversion of the hydrazine to a diazonium salt, which would then be coupled with a suitable aromatic compound. The resulting dye molecule would incorporate the 2,6-dichlorophenyl group.

Other Specialty Chemical and Material Science Applications

Beyond its potential use in dye synthesis, the chemical reactivity of this compound lends itself to several other advanced applications in material science.

Polymer Stabilization and Crosslinking

There is limited direct research available specifically detailing the use of this compound for polymer stabilization and crosslinking. However, hydrazine derivatives, in general, can act as antioxidants and radical scavengers. This capability is due to the nitrogen-nitrogen single bond, which can react with and neutralize free radicals that would otherwise lead to polymer degradation. The presence of the phenyl ring in 2,6-Dichlorophenylhydrazine could also contribute to its function as a stabilizer in certain polymer systems.

In theory, the hydrazine group could also participate in crosslinking reactions. For instance, it could react with functional groups on polymer chains, such as aldehydes or ketones, to form hydrazone linkages, thereby creating a crosslinked network and modifying the polymer's mechanical and thermal properties. Further research would be needed to explore the efficacy and specific conditions for such applications.

Light-Emitting Diodes (LEDs) and Solar Cells

The application of phenylhydrazine derivatives in the field of organic electronics, particularly in perovskite solar cells, is an area of active research. While direct studies on this compound are scarce, research on closely related compounds provides insight into its potential utility.

Hydrazine derivatives have been investigated as reducing agents and additives in the fabrication of tin-based and tin-lead mixed perovskite solar cells. rsc.orgrsc.org The primary challenge in these types of solar cells is the easy oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and diminishes the device's efficiency and stability. Phenylhydrazine and its derivatives can act as reductants, helping to prevent this oxidation. rsc.orgrsc.org

A study on a related compound, 2,4-dichlorophenylhydrazine hydrochloride, has shown its potential as a dopant in tin-based perovskite solar cells. The introduction of this compound helped to reduce the existing Sn⁴⁺ and prevent further degradation of the perovskite film. This suggests that the dichlorophenylhydrazine moiety can play a crucial role in enhancing the performance and longevity of these devices.

Furthermore, phenylhydrazine has been used as a post-treatment agent for perovskite films to reduce hole trap density caused by the oxidation of Sn²⁺ on the perovskite surfaces. researchgate.net This treatment leads to improved photovoltaic performance. Given these findings with analogous compounds, it is plausible that this compound could be investigated for similar purposes in enhancing the efficiency and stability of perovskite solar cells.

There is currently no significant research indicating the use of this compound in the context of Light-Emitting Diodes (LEDs).

Corrosion Inhibitors

Hydrazine and its derivatives have been explored as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The effectiveness of these compounds generally stems from their ability to adsorb onto the metal surface through the nitrogen atoms, which have lone pairs of electrons. This adsorbed layer forms a protective barrier that inhibits the corrosive action of the surrounding medium.

While there are no specific, widely-cited studies on the use of this compound as a corrosion inhibitor, the general principles of corrosion inhibition by organic molecules suggest it could have potential in this area. The presence of the aromatic ring and the nitrogen atoms could facilitate strong adsorption onto a metal surface. Patents exist for the use of hydrazine-containing compounds in corrosion-inhibiting formulations, often in combination with other film-forming substances, for applications in the oil and gas industry. google.com Further empirical studies would be necessary to determine the specific efficacy and optimal conditions for the use of this compound as a corrosion inhibitor.

Toxicological Research and Environmental Fate Studies

Investigation of Toxicological Mechanisms

The toxicological effects of 2,6-dichlorophenylhydrazine hydrochloride are not extensively documented in dedicated studies. However, the known effects of hydrazine (B178648) and phenylhydrazine (B124118) provide a basis for understanding its potential mechanisms of toxicity.

The carcinogenic potential of this compound has not been directly evaluated. However, the parent compound, hydrazine, has been tested in mice and rats, showing evidence of inducing liver, lung, and mammary tumors. nih.gov Furthermore, studies on structurally related compounds, such as 2,6-dichlorobenzonitrile, have indicated a potential for carcinogenicity in mice, with observed increases in malignant tumors including hepatocellular carcinoma. nih.gov

Table 1: Summary of Carcinogenicity Data for Related Compounds

| Compound | Species | Route of Administration | Tumor Types Observed | Reference |

|---|---|---|---|---|

| Hydrazine | Mice | Oral | Liver, Mammary, Lung | nih.gov |

| Hydrazine | Rats | Oral | Lung, Liver | nih.gov |

The precise mechanisms of cellular damage induced by this compound have not been specifically elucidated. However, studies on hydrazine and phenylhydrazine point towards oxidative stress as a primary mechanism. Research on hydrazine in primary rat hepatocytes has demonstrated that its cytotoxicity is likely mediated through oxidative stress, leading to a depletion of reduced glutathione, increased reactive oxygen species generation, lipid peroxidation, and reduced catalase activity. nih.gov

Phenylhydrazine and its derivatives are well-known for their hemolytic activity, which is the destruction of red blood cells. This process is also linked to oxidative stress. The interaction of phenylhydrazine with hemoglobin can lead to the generation of reactive oxygen species, causing oxidative damage to the red blood cell membrane and leading to hemolysis. While there are no specific studies on the hemolytic activity of the 2,6-dichloro derivative, the presence of the phenylhydrazine moiety suggests a high potential for similar effects.

Environmental Degradation Pathways and Fate

The environmental fate of this compound is not well-documented. Insights into its behavior in the environment are drawn from studies on related chlorinated aromatic compounds and hydrazines.

Specific biodegradation studies for this compound are not available. However, research on related chlorinated compounds, such as 2,6-dichlorophenol, has shown that microbial degradation is possible. For instance, the fungus Trichoderma longibraciatum, isolated from industrial soil, has demonstrated the ability to degrade 2,6-dichlorophenol. nih.gov The degradation pathway involves the attack of hydroxyl radicals on the aromatic ring, leading to the release of chloride ions and subsequent ring cleavage. nih.gov The parent compound, hydrazine, is considered to be readily biodegradable in both water and soil at low concentrations. cdc.gov

There is a lack of specific data on the photochemical and autoxidation degradation of this compound. Generally, hydrazines are known to degrade rapidly in the environment, with oxidation being a dominant fate process. cdc.gov The half-life of hydrazine in the atmosphere is estimated to be short, ranging from minutes to hours. For related chlorinated aromatic compounds, photodegradation can be a significant removal mechanism from water. For example, studies on 2,4-dichlorophenoxyacetic acid have explored the use of photocatalysts to enhance its degradation in aqueous solutions. researchgate.net

Direct studies on the sorption of this compound to soil and sediment are not available. However, research on a structurally similar compound, 2,6-dichlorobenzamide (B151250) (a metabolite of the herbicide dichlobenil), provides some indication of its potential behavior. Studies have shown that 2,6-dichlorobenzamide exhibits sorption to soils and aquifer sediments, with the extent of sorption being influenced by the organic carbon content of the material. nih.gov The movement of another related compound, 2,6-dichlorobenzonitrile, in soils is governed by its strong adsorption to organic matter like lignin (B12514952) and humic substances. researchgate.net This suggests that 2,6-dichlorophenylhydrazine, with its aromatic structure, is likely to exhibit some degree of sorption to soil and sediment particles, which would affect its mobility in the environment.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Phenylhydrazine |

| 2,6-Dichlorobenzonitrile |

| 2,6-Dichlorophenol |

| Trichoderma longibraciatum |

| 2,4-Dichlorophenoxyacetic acid |

Interaction with Environmental Factors on Degradation Rates

The environmental persistence and degradation of this compound are influenced by a variety of abiotic and biotic factors. Key environmental parameters such as sunlight (photodegradation), water (hydrolysis), pH, and temperature can significantly impact the rate at which this compound breaks down in the environment. While specific quantitative data on the degradation kinetics of this compound is limited in publicly available scientific literature, the degradation patterns can be inferred from studies on related compounds, such as phenylhydrazine and other chlorinated aromatic compounds.

Photodegradation:

Hydrolysis and Influence of pH:

The stability of this compound in aqueous environments is highly dependent on the pH of the solution. Phenylhydrazines can undergo hydrolysis, and the rate of this reaction is often pH-dependent. For many organic compounds, hydrolysis rates can increase under either acidic or alkaline conditions. usu.edu In the case of hydralazine (B1673433) hydrochloride, a different hydrazine derivative, maximum stability was observed near pH 3.5. nih.gov It is plausible that this compound would also exhibit pH-dependent stability, although specific rate constants across a range of pH values have not been documented in the reviewed literature. The presence of two chlorine atoms on the phenyl ring may also influence the susceptibility of the hydrazine group to hydrolytic cleavage.

Influence of Temperature:

Temperature is a crucial factor that generally accelerates the rate of chemical reactions, including degradation processes. An increase in temperature would be expected to increase the rates of both photodegradation and hydrolysis of this compound. The Arrhenius equation typically describes the relationship between temperature and reaction rate constants. For the hydrolysis of hydralazine hydrochloride, the activation energy was determined to be 17.9 kcal/mol at pH 3.5, indicating a significant temperature dependence. nih.gov While specific activation energies for the degradation of this compound are not available, it is reasonable to assume that its degradation would also be temperature-dependent.

Data on Degradation Rates:

Detailed, peer-reviewed studies quantifying the degradation rates of this compound under a matrix of different environmental conditions (e.g., varying pH, temperature, and light intensity) are not currently available in the public domain. Consequently, the following tables are presented as illustrative examples of how such data would be formatted, based on general principles of chemical degradation. The values within are hypothetical and intended for structural demonstration purposes only.

Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Solution at Different pH Values and 25°C

| pH | Half-life (days) |

| 3 | 180 |

| 5 | 250 |

| 7 | 150 |

| 9 | 90 |

Table 2: Hypothetical Half-life (t½) of this compound in Aqueous Solution at pH 7 and Different Temperatures

| Temperature (°C) | Half-life (days) |

| 10 | 300 |

| 25 | 150 |

| 40 | 75 |